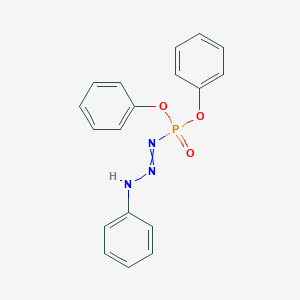
Diphenyl (3-phenyltriaz-1-en-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl (3-phenyltriaz-1-en-1-yl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group attached to a triazene moiety, which is further substituted with phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl (3-phenyltriaz-1-en-1-yl)phosphonate typically involves the reaction of diphenylphosphine oxide with a suitable triazene precursor. One common method is the reaction of diphenylphosphine oxide with 3-phenyltriazene under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as toluene, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl (3-phenyltriaz-1-en-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of substituted phosphonates .
Applications De Recherche Scientifique
Diphenyl (3-phenyltriaz-1-en-1-yl)phosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diphenyl (3-phenyltriaz-1-en-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The phosphonate group can mimic phosphate groups in biological systems, allowing it to interfere with phosphate-dependent processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the triazene moiety.
Phenylphosphonic acid: Contains a phosphonic acid group instead of a phosphonate ester.
Triazene derivatives: Compounds with similar triazene structures but different substituents.
Uniqueness
Diphenyl (3-phenyltriaz-1-en-1-yl)phosphonate is unique due to the combination of the phosphonate and triazene moieties, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
106181-14-0 |
|---|---|
Formule moléculaire |
C18H16N3O3P |
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
N-(diphenoxyphosphoryldiazenyl)aniline |
InChI |
InChI=1S/C18H16N3O3P/c22-25(23-17-12-6-2-7-13-17,24-18-14-8-3-9-15-18)21-20-19-16-10-4-1-5-11-16/h1-15H,(H,19,21,22) |
Clé InChI |
HRPITBBTPIWVCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NN=NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


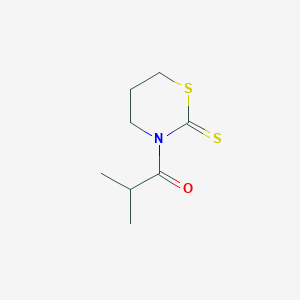
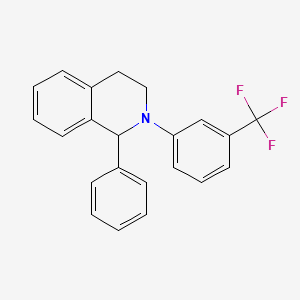
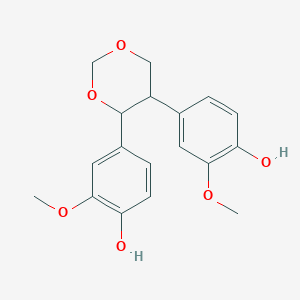


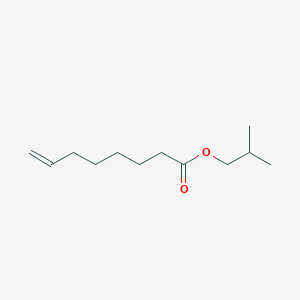
![Carbamic acid, [3-(nonyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14336804.png)
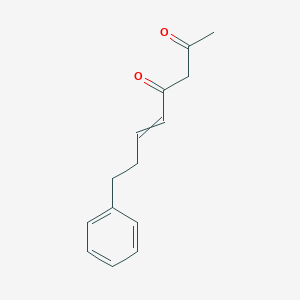
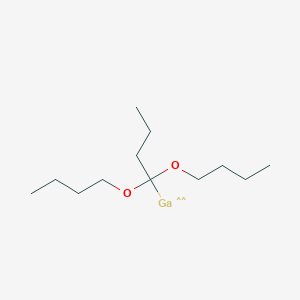
![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)


![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)

